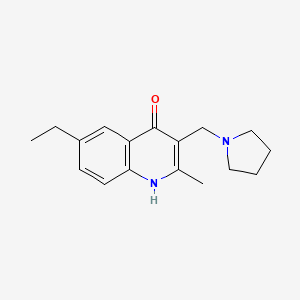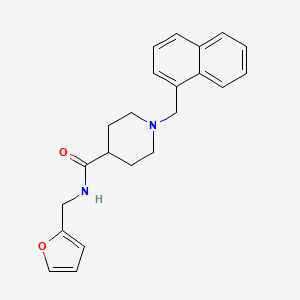
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as EMQ, is a chemical compound that has been widely studied for its potential applications in various fields. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for research in different areas.
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of enzymes and the binding of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol to DNA. 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to interact with topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting topoisomerase II, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can prevent the replication of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects:
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species (ROS). In vivo studies have shown that 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its unique structure, which allows it to interact with proteins and DNA in a specific way. This makes it a valuable tool for studying the interactions between biomolecules. However, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has a relatively short half-life, which can make it challenging to study its effects over extended periods.
Future Directions
There are many potential future directions for research on 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of new 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol derivatives with improved properties, such as increased stability and specificity for certain biomolecules. Another direction is the exploration of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a potential material for OLEDs, which could have important applications in the field of optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and its potential applications in medicine and biochemistry.
Synthesis Methods
The synthesis of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 2-methyl-4-aminoquinoline with ethyl acetoacetate and formaldehyde in the presence of pyrrolidine. The reaction leads to the formation of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a yellow solid, which can be purified by recrystallization.
Scientific Research Applications
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been investigated for its anti-cancer properties and as a potential treatment for Alzheimer's disease. In biochemistry, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used as a fluorescent probe to study the interactions between proteins and nucleic acids. In materials science, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been explored as a potential material for organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
6-ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-13-6-7-16-14(10-13)17(20)15(12(2)18-16)11-19-8-4-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHBLVCOCAVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)
![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)

![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)